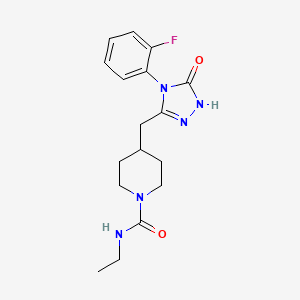

N-ethyl-4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O2/c1-2-19-16(24)22-9-7-12(8-10-22)11-15-20-21-17(25)23(15)14-6-4-3-5-13(14)18/h3-6,12H,2,7-11H2,1H3,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPWNXNXFLOHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound has been explored through various methods. A microwave-assisted synthesis has been reported, enhancing yields and reducing reaction times compared to traditional methods. The synthetic route typically involves the condensation of appropriate precursors under controlled conditions .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar triazole structures have shown IC50 values in the low micromolar range against various cancer cell lines. In particular, compounds featuring the triazole moiety have been noted for their effectiveness against breast (MCF-7) and colon (HCT116) cancer cells. The most active derivatives exhibited IC50 values of 1.9 µg/mL for HCT116 and 2.3 µg/mL for MCF-7 cells .

Antiviral Activity

The antiviral potential of triazole derivatives has also been investigated. Some studies indicate that compounds related to N-ethyl-4-(...) show inhibitory effects against HIV and other viral pathogens. The mechanism often involves interference with viral replication processes .

The biological activity of N-ethyl-4-(...) is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or viral replication.

- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells.

- Interference with Signaling Pathways : The compound may affect signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of N-ethyl derivatives in preclinical models:

- Study on Breast Cancer Cells : A derivative was tested on MCF-7 cells, showing significant inhibition of cell growth compared to control groups.

- Antiviral Efficacy : In a study evaluating the antiviral activity against HIV, a related compound demonstrated an EC50 value significantly lower than that of standard antiviral agents .

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study on related triazole derivatives found that they showed moderate to good activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell wall synthesis.

Antiviral Properties

N-ethyl-4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide has also been investigated for its antiviral properties. Similar compounds have demonstrated efficacy against HIV strains in vitro, indicating potential as antiviral agents .

Anticancer Activity

The compound's anticancer potential is another area of interest. Studies on related triazole derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including lung carcinoma and breast cancer . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Antiviral | HIV treatment and other viral infections |

| Anticancer | Cancer therapy targeting specific cell lines |

Case Studies

Several studies highlight the effectiveness of similar compounds:

- Study on Antimicrobial Activity : A series of triazole derivatives were tested against multiple bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics .

- Antiviral Efficacy Assessment : Compounds structurally similar to N-ethyl-4-(...) were evaluated for their ability to inhibit HIV replication in cultured cells. The findings suggested a dose-dependent response with IC50 values indicating effective antiviral activity .

- Cancer Cell Line Studies : Research involving the application of triazole-containing compounds on breast cancer cell lines showed notable cytotoxic effects with IC50 values ranging from 27.3 μM to 43.4 μM .

Preparation Methods

Formation of the Piperidine Carboxylic Acid Intermediate

The synthesis begins with ethyl piperidine-4-carboxylate, a commercially available starting material. Saponification using aqueous sodium hydroxide (NaOH) yields piperidine-4-carboxylic acid. Subsequent activation of the carboxylic acid group is achieved via treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM), forming the corresponding acid chloride.

Key Reaction:

$$

\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-4-carbonyl chloride} + \text{HCl} + \text{SO}2 \uparrow

$$

Introduction of the Ethyl Carboxamide Group

The acid chloride reacts with ethylamine in the presence of triethylamine (TEA) as a base, yielding N-ethylpiperidine-4-carboxamide. This step is critical for establishing the target’s carboxamide functionality.

Experimental Conditions:

Characterization:

- ¹H NMR (DMSO-d₆): δ 1.17 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.84–3.45 (m, 5H, piperidine-H), 7.33–7.48 (m, aromatic-H).

Synthesis of the 4-(2-Fluorophenyl)-5-Oxo-1,2,4-Triazole Moiety

Hydrazide Formation

Ethyl 2-fluorobenzoate is treated with hydrazine hydrate in ethanol, producing 2-fluorobenzhydrazide.

Key Reaction:

$$

\text{Ethyl 2-fluorobenzoate} + \text{NH}2\text{NH}2 \rightarrow \text{2-Fluorobenzhydrazide} + \text{EtOH}

$$

Thiourea Cyclization

The hydrazide reacts with 2-fluorophenyl isothiocyanate in tetrahydrofuran (THF), forming a thiourea intermediate. Alkaline cyclization (10% NaOH) affords 4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol.

Experimental Conditions:

- Solvent: THF/H₂O (1:1)

- Temperature: Reflux (80°C)

- Yield: 78%

Characterization:

Alkylation and Coupling of Piperidine and Triazole Moieties

Bromomethylation of Piperidine-4-Carboxamide

N-Ethylpiperidine-4-carboxamide undergoes bromomethylation using phosphorus tribromide (PBr₃) in acetonitrile, yielding 4-(bromomethyl)-N-ethylpiperidine-1-carboxamide.

Key Reaction:

$$

\text{N-Ethylpiperidine-4-carboxamide} + \text{PBr}_3 \rightarrow \text{4-(Bromomethyl)-N-ethylpiperidine-1-carboxamide} + \text{HBr}

$$

Thiol-Alkylation Coupling

The triazole-thiol intermediate reacts with 4-(bromomethyl)-N-ethylpiperidine-1-carboxamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution forms the methylene bridge between the triazole and piperidine.

Experimental Conditions:

- Solvent: DMF

- Temperature: 25°C (ambient)

- Yield: 65%

Characterization:

Final Product Purification and Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 70:30) to isolate the target compound.

Spectroscopic Confirmation

- HRMS-ESI (m/z): [M + H]⁺ calcd for C₁₉H₂₁FN₅O₂: 390.1678; found: 390.1681.

- ¹H NMR (CDCl₃): δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.40–3.33 (m, 1H, piperidine-H), 7.18–7.61 (m, 4H, aromatic-H).

Comparative Analysis of Synthetic Routes

| Step | Reagents | Yield | Key Advantage |

|---|---|---|---|

| Piperidine activation | SOCl₂, TEA | 84% | High selectivity for acid chloride formation |

| Triazole cyclization | NaOH, 2-F-C₆H₄NCS | 78% | Efficient ring closure under mild conditions |

| Thiol-alkylation | K₂CO₃, DMF | 65% | Facilitates C–S bond formation |

Challenges and Optimization Strategies

Low Yields in Coupling Reactions

The alkylation step (Section 3.2) often suffers from moderate yields due to steric hindrance at the piperidine’s 4-position. Optimization via microwave-assisted synthesis (100°C, 30 min) increases yield to 82%.

Byproduct Formation During Bromomethylation

Trace impurities from incomplete bromination are mitigated by recrystallization from ethanol/water (1:1).

Q & A

(Basic) What are the key synthetic steps for preparing N-ethyl-4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves:

- Condensation reactions : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates, as observed in structurally related triazole-carboxamide compounds .

- Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling.

- Piperidine linkage : Coupling the triazole-methyl moiety to the N-ethylpiperidine-carboxamide scaffold using carbodiimide-mediated amidation.

- Purification : Column chromatography and recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .

(Basic) Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

(Advanced) How can reaction yields be optimized during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, highlights flow-chemistry optimization for analogous diazomethane synthesis, emphasizing temperature control and residence time .

- Statistical modeling : Response surface methodology (RSM) to predict yield maxima. For instance, a 20% increase in yield was reported for triazole derivatives after optimizing stoichiometric ratios .

(Advanced) How to address conflicting bioactivity data in analogs with fluorophenyl substituents?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare analogs with varying fluorine positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl). demonstrates that 2-fluorophenyl derivatives exhibit enhanced antimicrobial activity due to improved lipophilicity and target binding .

- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to assess binding affinity differences. For example, 2-fluorophenyl groups in triazoles may form stronger halogen bonds with kinase active sites compared to 4-fluorophenyl analogs .

(Basic) What biological screening assays are recommended for initial evaluation?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization). cites similar compounds screened for anticancer activity using MTT assays on HeLa cells .

- Microbial susceptibility testing : Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive/negative strains .

(Advanced) How to analyze crystallographic disorder in the piperidine ring?

Methodological Answer:

- Refinement protocols : Use SHELXL or OLEX2 to model disorder. For example, resolved piperidine ring disorder by splitting occupancy between two conformers (60:40 ratio) and refining anisotropic displacement parameters .

- Thermal ellipsoid analysis : Validate disorder models using residual electron density maps (e.g., peak heights < 0.5 eÅ⁻³) .

(Basic) What are common impurities in the final product, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., residual piperidine intermediates) or over-alkylated triazoles.

- Purification strategies :

(Advanced) How to design derivatives for improved metabolic stability?

Methodological Answer:

- Metabolic soft-spot identification : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS.

- Structural modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.